1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide
Overview
Description
1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a sulfonyl group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The sulfonyl group is introduced through sulfonation reactions, and the methoxyphenyl group is added via electrophilic aromatic substitution. The final step involves coupling the piperidine ring with the sulfonyl and methoxyphenyl groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Employed in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the piperidine ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-2-piperidinecarboxamide
- 1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide
Comparison: 1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(17-7-4-3-5-8-17)22-21(24)18-9-6-14-23(15-18)28(25,26)20-12-10-19(27-2)11-13-20/h3-5,7-8,10-13,16,18H,6,9,14-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGHWZUHYAWLBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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